3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid
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Overview
Description
3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclohexyl group, a methylamino group, and a keto group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl acrylate under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the keto and propanoic acid groups.
Methyl acrylate: An ester that can react with amines to form compounds like 3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its hydrophobicity, while the keto and amino groups provide sites for chemical modifications .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-[cyclohexyl(methyl)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-11(9(12)7-10(13)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,13,14) |
InChI Key |
TVVIQERCQDPFKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC(=O)O |
Origin of Product |
United States |
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